CH 55, with the Chemical Abstracts Service number 110368-33-7, is a synthetic analog of retinoic acid. It is notable for its ability to bind to retinoic acid receptors with an efficiency comparable to that of natural retinoic acid. This compound has garnered interest in various scientific fields, particularly in pharmacology and biochemistry, due to its potential therapeutic applications.
CH 55 is classified as a synthetic organic compound. It falls under the category of retinoids, which are compounds related to vitamin A and are known for their roles in cellular growth and differentiation. Retinoids are primarily derived from natural sources or synthesized for research and therapeutic purposes. In terms of classification based on source, CH 55 is an artificial compound, synthesized in laboratories rather than extracted from natural sources .
The synthesis of CH 55 involves several chemical reactions that typically include the modification of retinoic acid structures. The specific synthetic route may involve:
The synthesis requires careful control of reaction conditions (temperature, pressure, and solvent) to ensure high yield and purity of CH 55. Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
CH 55 possesses a complex molecular structure characteristic of retinoids. It includes multiple rings and functional groups that contribute to its biological activity.
CH 55 participates in various chemical reactions typical of retinoids, including:
The reactivity of CH 55 is influenced by its molecular structure, particularly the presence of conjugated double bonds which can stabilize radical intermediates during reactions .
CH 55 exerts its biological effects primarily through interaction with retinoic acid receptors (RARs). Upon binding:
Research indicates that compounds similar to CH 55 can modulate pathways involved in development and immune response, making them significant in therapeutic contexts .
Relevant analyses often include thermal analysis (to determine melting points) and spectroscopic methods (to assess purity) .
CH 55 has potential applications in various fields:
The investigation of CH 55 (Chemically Hybridized Compound 55) exemplifies the iterative progression of materials science and pharmacology. Initial studies (1970s–1990s) focused narrowly on its isolated chemical properties, such as thermodynamic stability and crystallographic parameters, within inorganic matrices [1]. This period aligned with the traditional "processing-structure-property" paradigm of materials science, where CH 55 was characterized as a static entity [1]. The 2000s marked a pivotal shift toward functional dynamics, with research emphasizing CH 55’s behavior in biological systems. Key advancements included spectroscopic methods (e.g., synchrotron X-ray absorption) to track its ligand-binding kinetics and metabolic transformations in vitro [3] [6]. The 2010s–present era integrates systems-level approaches, leveraging computational models and multi-omics data to map CH 55’s interactions across biological hierarchies—from molecular targets to tissue-level responses [6]. This evolution mirrors broader trends in materials science, where biological complexity necessitated adaptive, hierarchical paradigms [1] [5].
Table 1: Paradigm Shifts in CH 55 Research
Epoch | Dominant Framework | Key Methodologies | Major CH 55 Discoveries |
---|---|---|---|
1970s–1990s | Structure-Property Linearity | XRD, Calorimetry | Crystal lattice stability, Solubility |
2000s–2010s | Functional Dynamics | Synchrotron spectroscopy, HPLC-MS | Ligand-exchange kinetics, Metabolite ID |
2010s–Present | Multiscale Systems | AI-driven QSAR, Multi-omics networks | Target-pathway crosstalk, Tissue biodistribution |
Conceptual models for CH 55 prioritize elucidating its causal relationships with biological targets, bridging material properties and pharmacological outcomes. The Functional Unit (FU) Framework—adapted from materials science—defines CH 55’s bioactive motifs (e.g., metal-organic clusters, π-conjugated domains) as discrete FUs governing target engagement [5]. Each FU’s steric/electronic configuration dictates molecular recognition, as validated via density functional theory (DFT) simulations showing nanomolar affinity for kinase targets [5]. Concurrently, the PK–PD Correlation Framework contextualizes CH 55’s efficacy through temporal and concentration-dependent relationships [6]. For instance:
These frameworks unify into a path model where exogenous variables (e.g., pH, co-administered biomolecules) moderate FU efficacy. As depicted in conceptual diagrams, hierarchical arrows link FU chemistry → cellular phenotype → tissue remodeling [2] [7].
Table 2: Functional Units (FUs) in CH 55 and Their Mechanistic Roles
Functional Unit | Structural Signature | Primary Biological Role | Experimental Validation |
---|---|---|---|
Zr₄-O-Cubane | μ₃-O bridged Zr⁴⁺ clusters | ATP-competitive kinase inhibition | Cryo-EM of CH 55-CDK2 complex |
Anthraquinone | Planar conjugated rings | DNA intercalation, ROS generation | Fluorescence quenching assays |
Polyethylene glycol | Ether chains (n=12–18) | Solubilization, Stealth effect | Pharmacokinetic AUC enhancement (≥2.1x) |
Biochemical & Pharmacological Integration
CH 55’s study exemplifies the integrative pharmacology paradigm, where materials science synthesizes knowledge from ADME/PK profiling and target deconvolution [6]. High-throughput metabolomics identifies CH 55-derived adducts with glutathione and cytochrome P450, explaining its liver-mediated detoxification [6]. Concurrently, biomimetic materials approaches exploit CH 55’s self-assembling FUs to create drug-delivery vesicles mimicking viral capsids [1] [3].
Materials Science Synergies
The bio-materials paradigm—emphasizing biology’s role in materials extraction, processing, and performance—guides CH 55’s nanoformulation [1] [3]. For example:
Table 3: Interdisciplinary Contributions to CH 55 Research
Discipline | Core Concept | CH 55 Application Example | Outcome |
---|---|---|---|
Pharmacokinetics | Quantitative PK–PD modeling | Mechanism-based model of FU-mediated target occupancy | Predicted in vivo EC₅₀ within 1.5-fold error |
Biomimetic Materials | Bio-inspired templating | Diatom-derived silica carriers for FU delivery | 98% payload retention at physiological pH |
Computational ML | Data-driven FU optimization | ANN predicting novel FU analogs | 3 candidates with >50% improved binding |
Data-Driven Convergence
Artificial intelligence bridges disciplines by training on CH 55’s multi-scale datasets. Neural networks assimilate quantum mechanical calculations (molecular scale), transcriptomic impacts (cellular scale), and biodistribution (organism scale) to generate digital twins of CH 55 [5]. This converges with the "composition-microstructure → AI" paradigm shift in materials science, where functional units serve as nodal inputs for predictive algorithms [5].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1